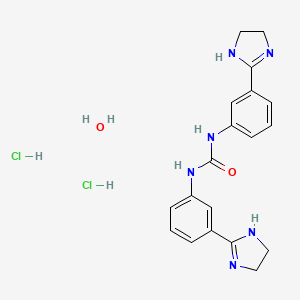
1,4-Dibromo-2,5-bis(methoxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-bis(methoxymethyl)benzene is an organic compound with the molecular formula C10H12Br2O2 and a molecular weight of 324.01 g/mol . It is a derivative of benzene, where two bromine atoms and two methoxymethyl groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is often used in organic synthesis and material science research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis(methoxymethyl)benzene can be synthesized through a multi-step process starting from p-xylene. The general synthetic route involves:
- p-Xylene is brominated to form 1,4-dibromo-2,5-dimethylbenzene.
Methoxymethylation: The brominated product is then reacted with methanol in the presence of a base such as sodium hydroxide to introduce the methoxymethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
Types of Reactions
1,4-Dibromo-2,5-bis(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxymethyl groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
科学的研究の応用
1,4-Dibromo-2,5-bis(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
作用機序
The mechanism of action of 1,4-dibromo-2,5-bis(methoxymethyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and methoxymethyl groups. These functional groups allow the compound to participate in substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of methoxymethyl groups, which can significantly alter its reactivity and applications.
1,3-Dibromo-4,6-bis(methoxymethyl)-2,5-dimethylbenzene: This compound has additional methyl groups, which can affect its chemical properties and reactivity.
Uniqueness
1,4-Dibromo-2,5-bis(methoxymethyl)benzene is unique due to the presence of both bromine atoms and methoxymethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and material science applications.
特性
分子式 |
C10H12Br2O2 |
|---|---|
分子量 |
324.01 g/mol |
IUPAC名 |
1,4-dibromo-2,5-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C10H12Br2O2/c1-13-5-7-3-10(12)8(6-14-2)4-9(7)11/h3-4H,5-6H2,1-2H3 |
InChIキー |
UYZHRFSZANMPME-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=C(C=C1Br)COC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)

![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)


![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)


![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
